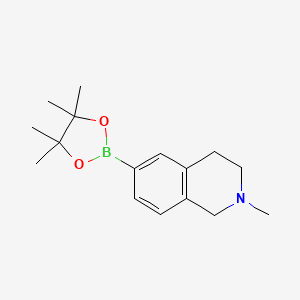

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound is systematically identified by the International Union of Pure and Applied Chemistry name as 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline. This nomenclature precisely describes the structural features, including the N-methyl substitution at position 2 of the tetrahydroisoquinoline ring system and the pinacol boronate ester group attached at position 6 of the aromatic ring. The compound is registered under Chemical Abstracts Service number 922718-57-8. Alternative nomenclature includes 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester, which emphasizes the boronic acid derivation of the pinacol ester functionality.

The structural assignment is further supported by various database identifiers including the PubChem Compound Identification number 16102686 and the DSSTox Substance Identification DTXSID40582875. The compound also carries the Molecular Design Limited number MFCD11044665, facilitating cross-referencing across multiple chemical databases. These systematic identifiers ensure unambiguous identification across different research contexts and commercial suppliers.

Molecular Formula and Weight Analysis

The molecular composition of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is represented by the molecular formula C₁₆H₂₄BNO₂. This formula indicates the presence of sixteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated as 273.2 grams per mole, as determined by PubChem computational methods.

The elemental composition reveals a relatively high carbon content characteristic of organic boronate esters, with the boron atom integrated into the dioxaborolane ring system. The nitrogen atom is incorporated within the tetrahydroisoquinoline framework, specifically at the bridgehead position of the saturated six-membered ring. The oxygen atoms are both associated with the boronate ester functionality, forming part of the pinacol protecting group that stabilizes the boronic acid moiety.

The simplified molecular-input line-entry system representation is B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2. This notation provides a compact description of the molecular connectivity, clearly showing the boronate ester ring and its attachment to the aromatic carbon of the tetrahydroisoquinoline system. The International Chemical Identifier key QRMAQYCEYDOEGC-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

X-ray Crystallographic Data

While specific single-crystal X-ray diffraction data for this compound was not available in the current literature sources, related crystallographic studies of boronate ester compounds provide valuable structural insights. Research on similar boronic ester complexes has demonstrated that boron typically adopts a tetrahedral coordination geometry when incorporated into pinacol ester frameworks. The dioxaborolane ring system generally exhibits a planar or near-planar conformation, with the boron atom positioned slightly out of the plane formed by the four attached atoms.

Studies of analogous tetrahydroisoquinoline-boronate complexes suggest that the aromatic ring system maintains its characteristic planar geometry, while the saturated six-membered ring typically adopts a half-chair or envelope conformation. The boronate ester substituent introduces minimal distortion to the overall molecular framework, as the tetramethyl-dioxaborolane group can rotate freely around the carbon-boron bond to minimize steric interactions.

The absence of specific crystallographic data for this compound highlights the need for future structural studies to provide detailed geometric parameters, including bond lengths, bond angles, and torsional angles. Such data would be particularly valuable for understanding the preferred conformations and potential intermolecular interactions that influence the compound's physical and chemical properties.

Conformational Isomerism Analysis

The conformational behavior of this compound is dominated by two primary sources of flexibility: the saturated six-membered ring of the tetrahydroisoquinoline system and the rotation around the carbon-boron bond connecting the boronate ester to the aromatic ring. The tetrahydroisoquinoline portion can adopt multiple ring conformations, with half-chair and envelope forms being the most energetically favorable based on studies of related compounds.

The N-methyl substituent at position 2 influences the conformational preferences by introducing steric interactions with neighboring hydrogen atoms and potentially stabilizing certain ring conformations through hyperconjugative effects. Computational studies of similar N-methylated tetrahydroisoquinolines suggest that the methyl group preferentially adopts an equatorial-like orientation to minimize 1,3-diaxial interactions.

The boronate ester group exhibits significant rotational freedom around the aromatic carbon-boron bond, allowing the tetramethyl-dioxaborolane ring to adopt multiple orientations relative to the aromatic plane. This conformational flexibility is important for the compound's reactivity in cross-coupling reactions, as different conformations may exhibit varying degrees of steric accessibility around the boron center. The four methyl groups of the pinacol framework provide substantial steric bulk that can influence approach trajectories during chemical transformations.

Comparative Structural Analysis with Analogous Tetrahydroisoquinoline-Boronate Complexes

Comparison with related tetrahydroisoquinoline-boronate derivatives reveals important structural relationships and distinctions. The closely related compound (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid represents a key structural analog, differing primarily in the nitrogen protection strategy and the presence of a free boronic acid rather than the pinacol ester. This compound has molecular formula C₁₄H₂₀BNO₄ and molecular weight 277.13 grams per mole, indicating the additional bulk and hydrogen bonding capacity introduced by the tert-butoxycarbonyl protecting group.

Another significant comparison can be made with 4-isoquinolineboronic acid pinacol ester, which carries the boronate ester functionality at position 4 rather than position 6 of the isoquinoline system. This regioisomer has molecular formula C₁₅H₁₈BNO₂ and molecular weight 255.12 grams per mole, demonstrating how the position of substitution affects the overall molecular composition. The melting point of the 4-isoquinolineboronic acid pinacol ester is reported as 101°C, providing a useful comparison point for thermal stability.

The structural differences between these analogs have significant implications for their reactivity and applications. The position-6 substitution in this compound places the boronate ester in a more sterically accessible environment compared to the position-4 analog, potentially leading to enhanced reactivity in cross-coupling reactions. The N-methyl substitution also provides a simpler protecting strategy compared to the bulky tert-butoxycarbonyl group found in related compounds, facilitating easier manipulation and purification procedures.

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAQYCEYDOEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582875 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922718-57-8 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Halogenated Tetrahydroisoquinoline

- The starting material can be synthesized by bromination of tetrahydroisoquinoline derivatives using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane (DCM).

- Example reaction:

$$

\text{Tetrahydroisoquinoline} + \text{NBS} \xrightarrow{\text{DCM}} \text{6-Bromo-tetrahydroisoquinoline}

$$

Step 2: Palladium-Catalyzed Borylation

- The brominated intermediate is subjected to Suzuki-Miyaura borylation using bis(pinacolato)diboron.

- Reaction setup:

- Reactants : Brominated tetrahydroisoquinoline and bis(pinacolato)diboron.

- Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2.

- Base : KOAc or Cs2CO3.

- Solvent : Toluene or DMF.

- Temperature : Heated to 100°C under an inert atmosphere (argon or nitrogen).

General Reaction Scheme:

$$

\text{6-Bromo-Tetrahydroisoquinoline} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd Catalyst}} \text{Boronic Ester Derivative}

$$

Optimization Parameters

Catalyst Selection

- Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used due to their high efficiency in facilitating borylation.

Solvent Choice

- Toluene is preferred for its stability at high temperatures and compatibility with palladium catalysts.

Temperature Control

- Maintaining temperatures between 80–110°C is crucial for optimal reaction rates without causing decomposition.

Purification

- The product is typically purified via column chromatography using silica gel and an appropriate eluent system (e.g., ethyl acetate/hexane).

Alternative Synthetic Routes

Direct Functionalization

An alternative method involves direct C-H activation of tetrahydroisoquinoline derivatives followed by borylation using iridium or rhodium catalysts. This method eliminates the need for a halogenated intermediate but requires advanced catalytic systems.

Data Table: Reaction Conditions for Palladium-Catalyzed Borylation

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | KOAc or Cs2CO3 |

| Solvent | Toluene or DMF |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

| Atmosphere | Inert gas (argon or nitrogen) |

| Yield | Typically >70% |

Notes on Challenges and Improvements

-

- Using high-purity reagents and inert conditions improves yields.

- Alternative bases like NaOAc may be explored for cost efficiency.

-

- The reaction can be scaled up by maintaining rigorous control over temperature and stirring to ensure uniform heat distribution.

Environmental Considerations :

- Solvent recovery and recycling are recommended to minimize waste.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The dioxaborolane group facilitates Suzuki coupling under standard conditions:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0) → Pd(II) complex.

-

Transmetallation with boronate ester → Pd(II) intermediate.

Deprotection of Boronate Ester

The pinacol ester can be hydrolyzed to release boronic acid under acidic conditions :

Characterization Data

Spectroscopic Analysis :

Medicinal Chemistry

The compound serves as a precursor in drug discovery:

-

Target : Inhibitors of kinases (e.g., PAK1) via cross-coupling with azaindoles .

-

Biological Activity : Stabilizes mutant p53 protein through allosteric interactions .

Material Science

Boronate esters enable modular synthesis of conjugated polymers or nanostructures via coupling with aryl halides .

Stability and Handling

The compound’s reactivity is driven by the boronate ester, making it a versatile intermediate in cross-coupling chemistry while maintaining structural stability of the tetrahydroisoquinoline core.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 273.2 g/mol. Its structure features a tetrahydroisoquinoline core with a boron-containing dioxaborolane moiety that enhances its reactivity and potential biological activity.

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anti-tumor properties. These compounds have been shown to act as selective estrogen receptor degraders (SERDs), which can down-regulate estrogen receptors in various breast cancer cell lines such as MCF-7 and BT474. This mechanism is crucial for developing targeted therapies against hormone-responsive cancers .

Pharmacokinetic Properties

The compound's design aims to improve pharmacokinetic parameters such as lower lipophilicity and higher aqueous solubility compared to traditional SERDs. These properties may lead to better absorption and distribution within the body while minimizing toxicity .

Organic Synthesis

Synthetic Intermediate

The presence of the dioxaborolane group allows for versatile synthetic pathways in organic chemistry. The compound can serve as an intermediate in the synthesis of more complex molecules due to its ability to participate in cross-coupling reactions. This is particularly useful in creating various biologically active compounds .

Case Study 1: Anti-cancer Drug Development

A study published in a pharmaceutical journal highlighted the efficacy of similar compounds in inhibiting tumor growth in preclinical models. The research demonstrated that these compounds could significantly reduce tumor size and improve survival rates in animal models of breast cancer .

Case Study 2: Synthetic Applications

In another study focusing on synthetic methodologies, researchers utilized the dioxaborolane derivative for the synthesis of novel isoquinoline derivatives. The results indicated that these derivatives exhibited enhanced biological activities compared to their predecessors .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves the formation of carbon-boron bonds, which are crucial in various organic transformations. The boronic ester group can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved in these reactions include the activation of the boronic ester group and the formation of palladium-boron intermediates.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs and their distinguishing features:

*THIQ: 1,2,3,4-tetrahydroisoquinoline

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential biological activity. This article reviews its properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 285.15 g/mol

- CAS Number : 1706749-69-0

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an autotaxin inhibitor. Autotaxin is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule involved in several physiological processes including cell proliferation and migration .

Inhibition of Autotaxin

Research indicates that derivatives of the compound exhibit significant inhibitory effects on autotaxin:

- IC50 Values : The inhibition potency can be quantified through IC50 values; for instance, certain analogs have shown IC50 values in the nanomolar range (e.g., 13 nM for derivative 3BoA) demonstrating their potential as therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit:

- Cell Proliferation Inhibition : Significant reduction in cell viability in various cancer cell lines.

- Migration Inhibition : Decreased motility of cancer cells in wound healing assays.

In Vivo Studies

In vivo studies have shown promising results:

- Tumor Growth Suppression : Animal models treated with the compound exhibited delayed tumor growth compared to control groups.

- Metabolic Stability : The compound showed favorable metabolic stability which is crucial for therapeutic applications .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound inhibited autotaxin activity significantly in vitro. |

| Study 2 | Reported that administration in mice resulted in reduced plasma LPA levels post-treatment. |

| Study 3 | Showed anti-invasive effects in glioblastoma cell lines with delayed tumor progression in vivo. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline?

- Methodology : The compound is synthesized via a multi-step approach:

Core scaffold formation : Reduction of nitrovinyl intermediates (e.g., using LiAlH₄ in THF) to generate tetrahydroisoquinoline derivatives .

Boronate introduction : Suzuki-Miyaura cross-coupling or direct borylation reactions, employing palladium catalysts (e.g., Pd(PPh₃)₄) and pinacolborane derivatives under inert atmospheres .

Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the product .

- Key considerations : Moisture sensitivity of the boronate group necessitates anhydrous conditions and argon/nitrogen protection during synthesis .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry; ¹¹B NMR (~30–35 ppm) for boronate identification .

- X-ray crystallography : Software like SHELXL or OLEX2 resolves crystal structures, confirming bond angles and steric effects of the tetramethyl-dioxaborolane group .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. What are the primary applications of this compound in synthetic chemistry?

- Cross-coupling reactions : The boronate ester enables Suzuki-Miyaura couplings with aryl/heteroaryl halides to construct biaryl systems, critical in drug discovery .

- Borylation precursor : Serves as a building block for introducing boron-containing moieties into complex molecules .

Advanced Research Questions

Q. How can researchers address low yields during the final purification step?

- Troubleshooting :

- Impurity profiling : Use HPLC or TLC to identify byproducts (e.g., deboronated intermediates).

- Optimized chromatography : Gradient elution (e.g., 5–20% ethyl acetate in hexane) improves separation of polar impurities .

- Inert handling : Degassing solvents and using molecular sieves prevents boronate hydrolysis, enhancing yield .

Q. What factors influence the reactivity of the boronate group in cross-coupling reactions?

- Steric hindrance : The tetramethyl-dioxaborolane group may slow transmetallation; bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) mitigate this .

- Solvent/base selection : Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) stabilize the boronate and prevent protodeboronation .

Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?

- Refinement protocols :

- SHELXL : Refines anisotropic displacement parameters to model steric clashes caused by the tetramethyl groups .

- OLEX2 visualization : Overlay of experimental and DFT-calculated structures identifies deviations in dihedral angles .

Q. What safety protocols are critical for handling this compound?

- Lab practices :

- Glovebox use : For moisture-sensitive steps (e.g., boronate coupling) .

- Waste disposal : Boron-containing waste is treated with aqueous NaOH to hydrolyze boronate esters before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.